molecular formula C12H11ClN2O2S B13065637 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine

5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine

Cat. No.: B13065637
M. Wt: 282.75 g/mol
InChI Key: OHMABNSULLRDKB-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine is a chemical compound with the molecular formula C12H11ClN2O2S and a molecular weight of 282.75 g/mol This compound is known for its unique structural features, which include a chloro-substituted pyridine ring and a methylsulfonyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of solvents such as methanol and the addition of p-toluenesulfonic acid (TsOH) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and the reaction parameters such as temperature, pressure, and reaction time may be carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects . For example, it may inhibit cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response . The inhibition of these enzymes can result in reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75 g/mol

IUPAC Name

5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-amine

InChI

InChI=1S/C12H11ClN2O2S/c1-18(16,17)10-4-2-8(3-5-10)11-6-9(13)7-15-12(11)14/h2-7H,1H3,(H2,14,15)

InChI Key

OHMABNSULLRDKB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)N

Origin of Product

United States

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